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Compound of Interest

Compound Name: Sonolisib

Cat. No.: B1684006 Get Quote

Welcome to the technical support center for Sonolisib (PX-866) research. This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on investigating the in vitro off-target effects of Sonolisib. Here you will find frequently asked

questions, troubleshooting guides, and detailed experimental protocols to support your

research.

Frequently Asked Questions (FAQs)
Q1: What is Sonolisib and what are its primary molecular targets?

Sonolisib (also known as PX-866) is a derivative of wortmannin and is characterized as an

oral, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[1][2][3]

[4][5] It functions by covalently binding to the ATP-binding site of the p110 catalytic subunit of

PI3K.[3] This inhibition prevents the production of the second messenger phosphatidylinositol-

3,4,5-trisphosphate (PIP3), thereby blocking the activation of the downstream PI3K/Akt

signaling pathway.[6][7][8] Its primary targets are the isoforms of PI3K.[7][8]

Q2: What are the known or potential off-targets for Sonolisib?

While Sonolisib is a potent PI3K inhibitor, it has been evaluated for activity against other

kinases. It shows significantly less activity against key off-targets of its parent compound,

wortmannin, such as mTOR and DNA-PK.[3] However, some activity has been noted against

class III PI3K and polo-like kinase 1 (PLK-1).[3] Wortmannin itself is known to inhibit a broader

range of kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), ataxia-

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684006?utm_src=pdf-interest
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=6557557&type=30
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1166
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xd484
https://research.monash.edu/en/publications/sonolisib-pan-phosphatidylinositol-3-kinase-pi3k-inhibitor-oncoly
https://hero.epa.gov/reference/8308730/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xd484
https://www.researchgate.net/topic/In-Vitro-Kinase-Assay
https://www.medkoo.com/products/5776
https://www.medchemexpress.com/sonolisib.html
https://www.medkoo.com/products/5776
https://www.medchemexpress.com/sonolisib.html
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://www.benchchem.com/product/b1684006?utm_src=pdf-body
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xd484
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xd484
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


telangiectasia mutated (ATM), and myosin light-chain kinase (MLCK).[3][9] Given this, initial off-

target investigations for Sonolisib often include these kinases.

Q3: Why is it critical to investigate the off-target effects of Sonolisib?

Investigating off-target effects is crucial for several reasons:

Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of

experimental results, where a phenotypic effect might be wrongly attributed solely to PI3K

inhibition.

Translational Relevance: For drug development, understanding the full kinase inhibition

profile is essential for predicting potential therapeutic efficacy and toxicity. Off-target effects

can sometimes be beneficial, but they can also lead to adverse events.

Understanding Resistance: Unexpected off-target activities can contribute to or overcome

cellular mechanisms of resistance to PI3K inhibition.

Q4: In which concentration range does Sonolisib typically show activity in vitro?

Sonolisib exhibits different potency depending on the assay. For direct enzymatic inhibition of

PI3K isoforms, the IC50 values are in the low nanomolar range.[6][7][8] In contrast, short-term

(e.g., 3-day) cell proliferation and cytotoxicity assays often require higher concentrations, with

reported average IC50 values ranging from the high nanomolar to the micromolar range across

various cancer cell lines.[1] It is essential to determine the optimal concentration for your

specific cell line and experimental endpoint.

Quantitative Data: Sonolisib Inhibitory Profile
The following table summarizes the in vitro inhibitory activity of Sonolisib against its primary

targets and key potential off-targets. For context, values for its parent compound, wortmannin,

are also included where Sonolisib has been shown to be highly selective.
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Target Family Target Kinase
Sonolisib (PX-866)
IC50

Wortmannin IC50

Primary Targets

(Class IA PI3K)
p110α 0.1 nM[6][7][8] ~3 nM[10][11]

p120γ 1.0 nM[6][7][8] ~3 nM[10][11]

p110δ 2.9 nM[6][7][8] ~3 nM[10][11]

Known Off-Targets Class III PI3K (Vps34) 438 nM[3] ~5 nM[9]

Polo-like kinase 1

(PLK-1)
679 nM[3] ~24-48 nM[10][11][12]

PI3K-Related Kinases

(High Selectivity)
mTOR > 30,000 nM[3] High nM to low µM[9]

DNA-PK > 10,000 nM[3] 16 nM[10][11][13]

ATM Not Reported 150 nM[10][11][13]

Visualizations: Pathways and Workflows
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Caption: PI3K pathway showing Sonolisib's primary and off-target inhibition points.
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Caption: Experimental workflow for identifying and validating Sonolisib off-targets.

Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT) shows a much higher IC50 for Sonolisib than

expected from its enzymatic activity, and the cells are not dying as predicted.
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Question: Why is there a discrepancy between the enzymatic IC50 (nM range) and the

cellular IC50 (µM range)?

Answer: This is a common observation. The enzymatic IC50 reflects direct inhibition of a

purified protein in a cell-free system. In a live cell, factors like cell membrane permeability,

drug efflux pumps, and cellular ATP concentrations can necessitate higher compound

concentrations to achieve the same level of target inhibition. Furthermore, cell viability is a

complex endpoint that can be influenced by redundant or compensatory signaling

pathways that may overcome the initial PI3K blockade, especially in short-term assays.

Question: Could an off-target effect be responsible for the observed phenotype?

Answer: Yes. An off-target effect could either contribute to or mitigate cytotoxicity. For

example, if Sonolisib weakly inhibits a pro-apoptotic kinase, you might see less cell death

than expected. Conversely, inhibition of a pro-survival kinase could enhance cell death.

Recommended Action:

Confirm Target Engagement: Use Western blotting to confirm that Sonolisib is inhibiting

the PI3K pathway in your cells at the concentrations used. Check for a dose-dependent

decrease in the phosphorylation of Akt (at Ser473) and downstream targets like S6

ribosomal protein.

Perform Broad Kinase Screening: Use a service like KINOMEscan® to screen Sonolisib
against a large panel of kinases. This will provide an unbiased view of its selectivity and

identify potential off-targets.

Validate Hits: If new off-targets are identified, validate them using orthogonal methods as

described in the workflow diagram above.

Problem 2: My Western blot results for p-Akt are inconsistent or show high background after

Sonolisib treatment.

Question: What are common causes of inconsistent Western blot data in this context?

Answer: Inconsistency can arise from several technical issues:
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Suboptimal Antibody: Ensure your primary antibodies (especially for phospho-proteins)

are well-validated for specificity.

Loading Inconsistency: Always use a reliable loading control (e.g., β-actin, GAPDH, or

total protein stain) to ensure equal protein loading across lanes.

Variable Lysis/Sample Prep: Ensure lysis buffer contains fresh phosphatase and

protease inhibitors to preserve phosphorylation states. Inconsistent sample handling

can lead to variability.

Cell Culture Conditions: Factors like cell density (confluence) and serum starvation

conditions can significantly impact the basal activity of the PI3K pathway. Ensure these

are consistent across experiments.

Question: I see a band in my "no kinase" control lane in my in vitro kinase assay. What does

this mean?

Answer: This suggests either autophosphorylation of your substrate or contamination of

your substrate preparation with a kinase. Run a control with only the substrate and

radiolabeled ATP to check for autophosphorylation. If the substrate is not known to

autophosphorylate, you may need to re-purify it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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